molecular formula C9H7NO5 B13132165 5-Nitro-2,3-dihydrobenzofuran-2-carboxylic acid

5-Nitro-2,3-dihydrobenzofuran-2-carboxylic acid

Cat. No.: B13132165
M. Wt: 209.16 g/mol
InChI Key: VEAKWHRHOWQZIG-UHFFFAOYSA-N
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Description

5-Nitro-2,3-dihydrobenzofuran-2-carboxylic acid: is a chemical compound belonging to the benzofuran family. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The presence of a nitro group and a carboxylic acid group in the structure of this compound makes it a compound of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitro-2,3-dihydrobenzofuran-2-carboxylic acid typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Reduction: The nitro group in 5-Nitro-2,3-dihydrobenzofuran-2-carboxylic acid can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.

    Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.

Common Reagents and Conditions:

    Reduction: Hydrogen gas and palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Esterification: Alcohols and acid catalysts like sulfuric acid.

Major Products Formed:

    Reduction: 5-Amino-2,3-dihydrobenzofuran-2-carboxylic acid.

    Substitution: Various substituted benzofuran derivatives.

    Esterification: Esters of this compound.

Mechanism of Action

The mechanism of action of 5-Nitro-2,3-dihydrobenzofuran-2-carboxylic acid and its derivatives involves interactions with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The benzofuran core can interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 5-Nitro-2,3-dihydrobenzofuran-2-carboxylic acid is unique due to the presence of both a nitro group and a carboxylic acid group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for diverse chemical transformations and potential therapeutic applications.

Properties

Molecular Formula

C9H7NO5

Molecular Weight

209.16 g/mol

IUPAC Name

5-nitro-2,3-dihydro-1-benzofuran-2-carboxylic acid

InChI

InChI=1S/C9H7NO5/c11-9(12)8-4-5-3-6(10(13)14)1-2-7(5)15-8/h1-3,8H,4H2,(H,11,12)

InChI Key

VEAKWHRHOWQZIG-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=C1C=C(C=C2)[N+](=O)[O-])C(=O)O

Origin of Product

United States

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